5-(Difluoromethyl)benzo[d]oxazol-2-amine
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Overview
Description
5-(Difluoromethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 5-position and an amine group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)benzo[d]oxazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with a difluoromethylating agent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
5-(Difluoromethyl)benzo[d]oxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(Difluoromethyl)benzo[d]oxazol-2-amine is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties compared to other benzoxazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6F2N2O |
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Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-(difluoromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)4-1-2-6-5(3-4)12-8(11)13-6/h1-3,7H,(H2,11,12) |
InChI Key |
PYANJNONBYPZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)F)N=C(O2)N |
Origin of Product |
United States |
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